1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications. The compound’s structure consists of a benzene ring substituted with five fluorine atoms and a methoxyethyl group, which contributes to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene typically involves the fluorination of a suitable benzene derivative. One common method is the direct fluorination of 1,2,3,4,5-pentafluorobenzene with a methoxyethyl group. The reaction conditions often require the use of a fluorinating agent such as elemental fluorine (F2) or a fluorine-containing compound like sulfur tetrafluoride (SF4) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic fluorination of benzene derivatives using metal catalysts such as nickel or cobalt. These methods allow for the efficient introduction of fluorine atoms into the benzene ring, resulting in high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .
Scientific Research Applications
1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, forming stable complexes that modulate their activity.
Pathways Involved: The fluorine atoms enhance the compound’s lipophilicity and electron-withdrawing properties, affecting its binding affinity and reactivity with biological targets.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-pentafluoro-6-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a methoxyethyl group.
1,2,3,4,5-pentafluoro-6-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group, leading to distinct chemical properties and uses.
1,2,3,4,5-pentafluoro-6-iodobenzene: The presence of an iodine atom makes this compound useful in halogen bonding studies and as a precursor for further functionalization.
Uniqueness
1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene is unique due to the combination of its fluorinated benzene ring and methoxyethyl group. This structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
646041-22-7 |
---|---|
Molecular Formula |
C9H7F5O |
Molecular Weight |
226.14 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H7F5O/c1-3(15-2)4-5(10)7(12)9(14)8(13)6(4)11/h3H,1-2H3/t3-/m1/s1 |
InChI Key |
VBBLFSLCTOINHK-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=C(C(=C1F)F)F)F)F)OC |
Canonical SMILES |
CC(C1=C(C(=C(C(=C1F)F)F)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.